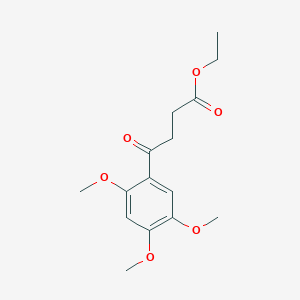

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate is an organic compound that features a trimethoxyphenyl group attached to a butanoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate can be synthesized through a multi-component reaction involving indane-1,3-dione, 2,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate . The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate has been investigated for its neuroprotective and anti-inflammatory properties. Similar compounds have shown promising results in reducing neuroinflammation and protecting neuronal cells from oxidative stress.

Case Study : A study on structurally related compounds demonstrated significant reductions in neurotoxic cytokines in rodent models of neurodegenerative diseases such as Alzheimer's disease. The mechanism involved inhibition of inflammatory pathways, suggesting that this compound may exhibit similar effects.

Anticancer Activity

The compound has exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Preliminary studies indicate moderate potency when compared to established chemotherapeutics.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | |

| HT-29 (Colon) | 20 |

Research Findings : In vitro assays revealed that treatment with this compound led to apoptosis in cancer cells through the activation of caspase pathways. Further exploration is needed to elucidate the specific molecular targets involved.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow for further functionalization and modification.

Application Example : It can be used to synthesize novel derivatives that may possess enhanced biological activities or improved pharmacokinetic properties.

Mecanismo De Acción

The mechanism by which Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group is known to enhance the compound’s ability to bind to certain biological targets, thereby influencing its pharmacological properties .

Comparación Con Compuestos Similares

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate can be compared to other compounds containing the trimethoxyphenyl group, such as:

2,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties and potential use in neurological research.

Ethyl 4-(2,4,5-trimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate: Used in fluorescence quenching studies and as a probe in organized media.

Actividad Biológica

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

This compound exhibits various biochemical interactions that are crucial for its biological activity. The compound's structure includes a trimethoxyphenyl group, which has been shown to inhibit several key enzymes:

- Tubulin : Inhibition affects cellular structure and function.

- Heat Shock Protein 90 (Hsp90) : Modulates protein folding and stability.

- Thioredoxin Reductase : Involved in redox regulation.

- Histone Lysine-Specific Demethylase 1 : Influences gene expression by modifying chromatin structure.

Cellular Effects

The compound influences multiple cellular processes:

- Cell Signaling : Alters pathways that regulate cell growth and survival.

- Gene Expression : Affects transcription factors and their target genes.

- Cellular Metabolism : Modulates metabolic pathways that are critical for cancer cell proliferation.

Notably, this compound has demonstrated anti-cancer properties by inhibiting proteins involved in cell division and survival. Its cytotoxicity was evaluated against the HepG2 liver carcinoma cell line using the MTT assay, revealing significant reductions in cell viability (IC50 values) compared to control treatments .

Molecular Mechanism

The molecular mechanism by which this compound exerts its effects involves:

- Binding Interactions : The trimethoxyphenyl group enhances binding affinity to target enzymes and receptors.

- Inhibition of Key Proteins : Disruption of protein functions leads to apoptosis in cancer cells.

Studies have shown that the compound can induce apoptosis by increasing pro-apoptotic factors (e.g., p53 and Bax) while decreasing anti-apoptotic factors (e.g., Bcl-2) in treated cells .

Dosage Effects in Animal Models

Research indicates that the biological activity of this compound varies with dosage in animal models. Lower doses have shown therapeutic potential with minimal side effects. The compound's pharmacokinetics suggest it undergoes biotransformation primarily in the liver via cytochrome P450 enzymes, influencing its efficacy and safety profile .

Transport and Distribution

The transport mechanisms of this compound involve:

- Passive Diffusion : Facilitates movement across cell membranes.

- Active Transport : Engages specific transport proteins for cellular uptake.

Once inside the cell, it localizes in the cytoplasm and nucleus, where it interacts with various biomolecules critical for its biological functions.

Case Studies and Research Findings

Several studies have investigated this compound's biological activity:

- Antitumor Activity Study :

- Mechanism Exploration :

-

Comparative Analysis :

- Compared with other trimethoxyphenyl compounds like 2,4,5-trimethoxyphenethylamine.

- Showed superior efficacy in certain biochemical assays related to cancer treatment.

Q & A

Q. Basic: What are the optimized synthetic routes for Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate?

Answer:

The compound is synthesized via a Claisen-Schmidt condensation reaction between 2,4,5-trimethoxybenzaldehyde and ethyl acetoacetate. Key steps include:

- Catalyst: Acidic (e.g., H₂SO₄) or basic conditions (e.g., piperidine) to facilitate enolate formation.

- Solvent: Ethanol or toluene under reflux (80–100°C).

- Purification: Recrystallization using ethanol/water mixtures yields ~70% purity.

This method ensures regioselective formation of the α,β-unsaturated ketone intermediate, critical for subsequent esterification .

Q. Advanced: How does the substitution pattern of methoxy groups influence bioactivity?

Answer:

The 2,4,5-trimethoxy configuration enhances lipophilicity and π-π stacking with biological targets (e.g., enzymes or DNA). Comparative studies with analogs show:

- 3,4,5-Trimethoxyphenyl derivatives: Lower COX-2 inhibition (IC₅₀ ~8.7 μM) due to steric hindrance.

- 2,4,5-Trimethoxyphenyl derivatives: Higher activity (IC₅₀ ~5.2 μM) attributed to optimal hydrogen bonding with catalytic residues.

Methodological validation involves: - Molecular docking (AutoDock Vina) to predict binding modes.

- Enzyme assays (e.g., COX-2 inhibition) under standardized kinetic conditions .

Q. Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR:

- Methoxy protons (δ 3.7–3.9 ppm, singlet).

- Ketone carbonyl (δ 200–210 ppm in ¹³C).

- Ester carbonyl (δ 170–175 ppm).

- IR Spectroscopy:

- Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).

- Mass Spectrometry:

Q. Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

Discrepancies often arise from variations in:

- Purity: Validate via HPLC (≥95% purity; C18 column, acetonitrile/water gradient).

- Assay Conditions: Standardize pH, temperature, and enzyme concentrations.

- Cell Models: Use isogenic cell lines to eliminate genetic variability.

For example, conflicting cytotoxicity data (IC₅₀ 10 μM vs. 50 μM) may stem from differences in mitochondrial activity assays (MTT vs. resazurin). Replicate under harmonized protocols .

Q. Advanced: What experimental strategies elucidate the mechanism of action?

Answer:

- Enzyme Kinetics:

- Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).

- Cellular Thermal Shift Assay (CETSA):

- Identify target proteins by measuring thermal stability shifts.

- CRISPR-Cas9 Knockouts:

- Validate target relevance (e.g., COX-2 knockout cells show reduced apoptosis).

- Transcriptomics:

- RNA-seq to profile downstream gene expression (e.g., NF-κB pathway suppression) .

Q. Basic: What are the key stability considerations for this compound during storage?

Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation.

- Hydrolysis Risk: Avoid aqueous buffers (pH >7 accelerates ester hydrolysis).

- Analytical Monitoring: Periodic NMR or LC-MS to detect degradation products (e.g., 4-oxobutanoic acid) .

Q. Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Core Modifications:

- Vary methoxy positions (e.g., 2,3,4- vs. 2,4,5-substitution).

- Replace the ester group with amides or thioesters.

- Assay Pipeline:

- In vitro: Enzymatic inhibition (COX-2, topoisomerase II).

- In silico: Quantitative Structure-Activity Relationship (QSAR) models using MOE or Schrödinger.

- Data Analysis:

- Use PCA (Principal Component Analysis) to correlate substituent effects with bioactivity .

Propiedades

IUPAC Name |

ethyl 4-oxo-4-(2,4,5-trimethoxyphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-21-15(17)7-6-11(16)10-8-13(19-3)14(20-4)9-12(10)18-2/h8-9H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRIVFFCKCPAIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.